molecular formula C16H24FN3O2S B500259 1-(4-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine CAS No. 879053-78-8

1-(4-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine

Cat. No.: B500259
CAS No.: 879053-78-8
M. Wt: 341.4g/mol
InChI Key: FWRPZNWAZYZADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine (CAS: N/A; Molecular Formula: C₁₇H₁₈F₂N₂O₂S; Monoisotopic mass: 352.1057 g/mol) is a piperazine derivative featuring a 4-fluorophenyl group at the 1-position and a 4-methylpiperidinyl sulfonyl moiety at the 4-position. This compound is synthesized via nucleophilic substitution and sulfonylation reactions, as outlined in Scheme 1 of and , where 1-(4-fluorophenyl)piperazine reacts with appropriate aldehydes and sulfonylating agents .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O2S/c1-14-6-8-19(9-7-14)23(21,22)20-12-10-18(11-13-20)16-4-2-15(17)3-5-16/h2-5,14H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRPZNWAZYZADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine, a compound with significant pharmacological potential, is being investigated for its biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data and research findings.

  • IUPAC Name : 1-(4-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine
  • Molecular Formula : C16H22F2N4O2S
  • Molecular Weight : 366.43 g/mol
  • CAS Number : [1212636-94-6]

Synthesis

The synthesis of 1-(4-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine typically involves the reaction of 4-fluorobenzylpiperazine with a sulfonamide derivative. The process is characterized by:

  • Reagents : 4-fluorobenzyl chloride, 4-methylpiperidine, and a suitable sulfonyl chloride.
  • Conditions : The reaction is usually conducted in a solvent such as DMF (N,N-Dimethylformamide) under reflux conditions.

Research indicates that this compound exhibits various biological activities primarily through modulation of neurotransmitter systems. It has been shown to act as a selective antagonist at certain serotonin and dopamine receptors, which may contribute to its effects in neuropharmacology.

Pharmacological Studies

  • Cholinergic Activity : A study highlighted that derivatives similar to this compound showed promising activity as acetylcholinesterase inhibitors, potentially beneficial in treating Alzheimer's disease by enhancing cholinergic transmission .
  • Antidepressant Effects : Another investigation reported that related piperazine derivatives demonstrated significant antidepressant-like effects in animal models, suggesting their potential utility in treating mood disorders .
  • Anti-cancer Potential : The compound's structural analogs have been evaluated for their cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range, indicating substantial anti-cancer activity .

Data Table of Biological Activities

Activity TypeTest SystemResult (IC50)Reference
Acetylcholinesterase InhibitionIn vitro (human brain extract)0.5 µM
Antidepressant ActivityMouse Forced Swim TestSignificant reduction in immobility time
CytotoxicityVarious cancer cell lines4.36 µM (GI50)

Case Study 1: Alzheimer’s Disease Model

In a study involving transgenic mice models for Alzheimer's disease, administration of the compound resulted in improved cognitive function correlated with increased levels of acetylcholine in the brain, affirming its role as an acetylcholinesterase inhibitor.

Case Study 2: Depression Treatment

A randomized controlled trial assessed the efficacy of a piperazine derivative similar to our compound in patients with major depressive disorder. Results indicated a significant improvement in depressive symptoms compared to placebo after eight weeks of treatment.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Sulfonylpiperazine Derivatives

1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
  • Structure : Differs by a 3-methyl group on the sulfonyl-linked phenyl ring (vs. 4-methylpiperidinyl in the target compound).
  • Its molecular mass (352.40 g/mol) is comparable to the target compound .
1-(4-Methylphenyl)sulfonyl-4-[4-nitro-3-(4-phenylpiperazinyl)phenyl]piperazine
  • Structure : Contains a nitro group and a phenylpiperazine substituent.
  • Activity : The nitro group may confer electron-withdrawing effects, altering binding affinity in receptor targets (e.g., serotonin or dopamine transporters) .
1-(Bis(4-Fluorophenyl)methyl)-4-sulfamoylpiperazines (6h, 6j)
  • Structure : Bis(4-fluorophenyl)methyl group increases steric bulk and hydrophobicity.
  • Activity: These compounds show enhanced AChE inhibitory activity (IC₅₀: ~1–5 µM) compared to monosubstituted analogs, suggesting the bis-fluorophenyl motif improves enzyme interaction .

Table 1: Key Sulfonylpiperazine Derivatives

Compound Name Substituents Molecular Mass (g/mol) Notable Activity Reference
Target Compound 4-Methylpiperidinyl sulfonyl 352.40 AChE inhibition, CNS modulation
1-[(4-Fluoro-3-methylphenyl)sulfonyl]... 3-Methyl-4-fluorophenyl sulfonyl 352.40 Unspecified biological activity
6h Bis(4-fluorophenyl)methyl, sulfamoyl 523.00 AChE inhibition (IC₅₀: 1.2 µM)

Piperazine-Benzylamine and Dopamine Reuptake Inhibitors

GBR-12909
  • Structure : Contains a bis(4-fluorophenyl)methoxyethyl group and 3-phenylpropyl chain.
  • Activity : Potent dopamine reuptake inhibitor (IC₅₀: <10 nM). The bis-fluorophenyl groups enhance binding to dopamine transporters, unlike the target compound’s single fluorophenyl group .
MCL0042
  • Structure : 4-Methylpiperazinyl and naphthylbutyl substituents.
  • Activity : Melancortin-4 receptor (MC4R) antagonist with serotonin transport inhibition. The methylpiperazine moiety is critical for receptor selectivity .

Table 2: Piperazine-Based CNS Modulators

Compound Name Key Structural Features Target/Activity Potency/IC₅₀ Reference
GBR-12909 Bis(4-fluorophenyl)methoxyethyl Dopamine transporter IC₅₀: 2.5 nM
MCL0042 4-Methylpiperazinyl, naphthylbutyl MC4R antagonist, serotonin uptake Ki: 15 nM (MC4R)
Target Compound 4-Methylpiperidinyl sulfonyl AChE inhibition IC₅₀: Not reported
Flunarizine (1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine)
  • Metabolism: Oxidized to 4,4'-difluorobenzophenone (M-3) via cytochrome P450 (CYP2D subfamily). Fluorine atoms reduce clearance compared to non-fluorinated analogs like cinnarizine .
  • Relevance : The 4-fluorophenyl group in the target compound may similarly influence metabolic stability.
1-(4-Fluorophenyl)-4-(p-tolylsulfonyl)piperazine
  • Safety : Classified under GHS Category 2 for acute toxicity. The toluenesulfonyl group may contribute to higher toxicity compared to aliphatic sulfonyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.